synthesis of 7-Fluoroquinoline-3-carboxylic acid from 3-chloro-4-fluoroaniline
synthesis of 7-Fluoroquinoline-3-carboxylic acid from 3-chloro-4-fluoroaniline
An In-depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 3-Chloro-4-fluoroaniline
Introduction
This technical guide provides a comprehensive overview of the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The specified starting material, 3-chloro-4-fluoroaniline, is a critical building block for numerous potent antibacterial drugs.[1][2][3] The primary synthetic route detailed herein is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline ring systems.[1][4][5][6]
It is important to note that the Gould-Jacobs reaction with 3-chloro-4-fluoroaniline as the starting material yields a quinolone with a chlorine atom at the 7-position and a fluorine atom at the 6-position. This guide will focus on the synthesis of this specific isomer, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as it is the direct and well-documented outcome of the described reaction pathway.
Core Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of the quinolone core from 3-chloro-4-fluoroaniline is a multi-step process that begins with a condensation reaction, followed by a thermal cyclization and subsequent hydrolysis.[1][5]
The overall reaction scheme can be summarized as follows:
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Condensation: 3-Chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate.[1]
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Thermal Cyclization: The intermediate undergoes thermal cyclization in a high-boiling point solvent to form the quinolone ring system, yielding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
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Hydrolysis: The resulting ethyl ester is hydrolyzed to the final product, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate
This initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).[1]
Materials:
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3-Chloro-4-fluoroaniline
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Diethyl ethoxymethylenemalonate (EMME)
Procedure:
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In a suitable reaction vessel, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.
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Heat the mixture with stirring to approximately 145°C.[1]
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Maintain this temperature for about 1 hour.[1] This reaction is typically performed neat (without a solvent).
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Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
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Upon completion, the resulting product, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate, is obtained and can be used in the next step, sometimes without extensive purification.
Step 2: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This step involves the thermal cyclization of the intermediate from Step 1.
Materials:
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Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate
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High-boiling point solvent (e.g., diphenyl ether)
Procedure:
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The crude diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate is suspended in a high-boiling point solvent such as diphenyl ether.
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The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.
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The reaction is maintained at this temperature until completion, which can be monitored by TLC.
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After the reaction is complete, the mixture is cooled.
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The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often precipitates out and can be collected by filtration.
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The crude product is washed with a suitable solvent, such as acetone, to remove the high-boiling point solvent and any unreacted starting materials.[1] The product typically appears as a white to pale yellow solid.[1]
Step 3: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[7]
Materials:
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Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Sodium hydroxide (NaOH)
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Water
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Industrial methylated spirit (or ethanol)
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Concentrated hydrochloric acid (HCl)
Procedure:
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A mixture of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, sodium hydroxide, water, and industrial methylated spirit is prepared.[7]
-
The mixture is heated under reflux for an extended period (e.g., up to 65 hours).[7]
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The reaction progress can be monitored by TLC or HPLC.
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After completion, the mixture is cooled to room temperature.
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The solution is then acidified to a pH of 1 with concentrated hydrochloric acid.[7]
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The resulting precipitate, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration.
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The collected solid is washed with water and dried to yield the final product.[7]
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis |
| Starting Material | 3-Chloro-4-fluoroaniline | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Key Reagents | Diethyl ethoxymethylenemalonate | Diphenyl ether | NaOH, HCl |
| Reaction Temperature | ~145°C | ~250°C | Reflux |
| Reaction Time | ~1 hour | Variable | Up to 65 hours |
| Product | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Typical Appearance | Solid mass | White to pale yellow solid | Solid precipitate |
Visualizations
Caption: Overall workflow for the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
